2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Overview
Description
2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H7ClN2O6S2 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.9434060 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal Screening
A series of novel compounds, including derivatives related to "2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide," have been synthesized and screened for their antifungal activity. These compounds demonstrated potent activity against Aspergillus niger & Aspergillus flavus, indicating a significant structure-activity relationship trend (Gupta & Halve, 2015).
Inhibition of Carbonic Anhydrases
Research has explored the inhibition capabilities of nitro-containing benzenesulfonamides on carbonic anhydrase enzymes, particularly those associated with tumors. These studies reveal that certain derivatives are effective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, offering potential for targeting hypoxic tumors (D'Ambrosio et al., 2008).
Chemical Space Exploration
The compound has been applied in solid-phase synthesis to create diverse privileged scaffolds. Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates for various chemical transformations, highlighting the compound's versatility in synthetic chemistry (Fülöpová & Soural, 2015).
Antitumor Activity
Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives, including those related to the specified compound, have shown remarkable activity and selectivity toward specific cancer cell lines, suggesting a promising direction for anticancer research (Sławiński & Brzozowski, 2006).
Molecular Electronic Devices
The compound's derivatives have been utilized in the development of molecular electronic devices exhibiting negative differential resistance and high on-off peak-to-valley ratios. This application demonstrates the potential of such compounds in creating advanced electronic components (Chen et al., 1999).
Environmental Applications
Transformations of aromatic compounds by Nitrosomonas europaea have been studied, with benzenesulfonamide derivatives showing potential for environmental remediation through the oxidation of hazardous compounds (Keener & Arp, 1994).
Properties
IUPAC Name |
2-chloro-5-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O6S2/c14-9-3-2-8(16(18)19)6-12(9)24(20,21)15-7-1-4-10-11(5-7)23-13(17)22-10/h1-6,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAGCGGNHPBFQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)SC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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